N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide
Description
The compound N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide features a 1,3-benzothiazole core linked via a carboxamide group to a methylene-bridged thiophene ring substituted at the 4-position with a furan-2-yl moiety. This structure combines three heterocyclic systems (benzothiazole, thiophene, and furan), which are often associated with diverse biological activities, including anticancer and antimicrobial properties . The furan and thiophene moieties may enhance π-π stacking interactions with biological targets, while the benzothiazole scaffold is a known pharmacophore in tyrosine kinase inhibition .
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c20-17(11-3-4-14-16(7-11)23-10-19-14)18-8-13-6-12(9-22-13)15-2-1-5-21-15/h1-7,9-10H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJOIJXQWQSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a promising compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The compound can be synthesized through a series of multi-step organic reactions. The general synthetic route includes:
- Formation of the Furan-Thiophene Moiety : The initial step involves synthesizing the furan and thiophene intermediates.
- Coupling Reaction : These intermediates are coupled to form the desired furan-thiophene structure.
- Amidation : The final step involves reacting the furan-thiophene intermediate with benzothiazole derivatives in the presence of a coupling agent to yield this compound.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For example, it has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.5 |
| HeLa (Cervical Cancer) | 2.0 |
| A549 (Lung Cancer) | 3.0 |
These results indicate that this compound exhibits potent antitumor activity, comparable to established chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its biological effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays have shown that the compound induces apoptosis in cancer cells in a dose-dependent manner.
- Inhibition of Specific Pathways : Preliminary data suggest that it may inhibit pathways associated with cell proliferation and survival, potentially through interactions with key molecular targets involved in tumor growth .
Case Studies and Research Findings
Several case studies have been documented that illustrate the biological efficacy of this compound:
-
Study on MCF-7 Cells :
- A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
- The IC50 value was recorded at 1.5 µM, indicating high potency against breast cancer cells.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent in oncology.
- Comparative Analysis :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Thiophene-Benzothiazole Hybrids
Several structurally related compounds have been reported, particularly those combining benzothiazole and thiophene moieties. Key examples include:
a) Methyl 2-[(3-fluorophenyl)carbonylamino]-1,3-benzothiazole-6-carboxylate
- Structure: A benzothiazole-6-carboxylate ester linked to a 3-fluorophenyl group via a carbonylamino bridge.
- Key Differences : Lacks the thiophene-furan substitution present in the target compound. The fluorophenyl group may enhance lipophilicity and metabolic stability compared to the furan-thiophene system .
b) Ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]carbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structure : A benzothiazole-thiophene hybrid with a tetrahydrobenzothiophene ester group.
- Key Differences : The benzothiazole is directly fused to the thiophene ring, creating a more rigid planar structure compared to the methylene-linked system in the target compound. This could influence binding affinity to hydrophobic enzyme pockets .
c) (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Compound 29)
Key Observations :
- The absence of a furan substituent in compounds like 26 and 29 suggests that the furan-thiophene system in the target compound may alter solubility or target specificity.
- The propenone linker in 29 enhances activity compared to carboxamide-linked analogs, highlighting the importance of the bridging group in biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
